molecular formula C24H22F3NO5S B15110162 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

Cat. No.: B15110162
M. Wt: 493.5 g/mol
InChI Key: OTPCZYQLZQKPMH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzamide core, a methoxy group, and a trifluoromethyl-substituted furan ring, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzamide core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of the methoxy group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Synthesis of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final coupling: The final step involves coupling the synthesized fragments under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups, using nucleophiles or electrophiles under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, are explored in biochemical assays and cellular studies.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.

    Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C24H22F3NO5S

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide

InChI

InChI=1S/C24H22F3NO5S/c1-32-22-8-3-2-7-20(22)23(29)28(18-11-12-34(30,31)15-18)14-19-9-10-21(33-19)16-5-4-6-17(13-16)24(25,26)27/h2-10,13,18H,11-12,14-15H2,1H3

InChI Key

OTPCZYQLZQKPMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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